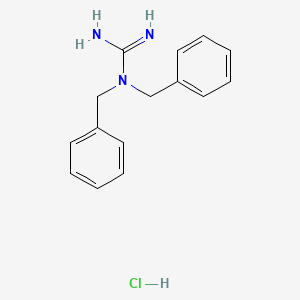

N,N-Dibenzylguanidine hydrochloride

Description

Contextualizing Guanidine (B92328) Derivatives in Organic Chemistry

Guanidine, with the formula HN=C(NH2)2, is a crystalline solid that is a strong organic base. britannica.com Its derivatives are characterized by the substitution of one or more hydrogen atoms with other functional groups. These compounds are notable for their strong basicity and the stability of the resulting guanidinium (B1211019) cation, which arises from charge delocalization across the three nitrogen atoms. britannica.comencyclopedia.pub This inherent stability and basicity make guanidine derivatives versatile synthons in organic chemistry, serving as catalysts, ligands in coordination chemistry, and building blocks for more complex molecules. researchgate.netnih.gov Their ability to form stable hydrogen bonds is a key feature in their function as organocatalysts. encyclopedia.pub

Historical Perspectives on Organoguanidine Chemical Research

The study of organic chemistry traces its roots back to ancient times, with early civilizations utilizing natural substances for various purposes. numberanalytics.comyoutube.com The formalization of organic chemistry as a distinct field began in the early 19th century. lumenlearning.comyoutube.com Jöns Jacob Berzelius coined the term "organic chemistry" around 1806 to describe the study of compounds from living organisms. youtube.comlumenlearning.com A significant milestone occurred in 1828 when Friedrich Wöhler synthesized urea (B33335), an organic compound, from an inorganic precursor, challenging the prevailing theory of vitalism. youtube.comlumenlearning.com

The history of guanidine itself dates back to 1861, when it was first prepared by Adolph Strecker from guanine (B1146940). britannica.com Research into guanidine derivatives expanded, leading to the discovery of their diverse applications. For instance, nitroguanidine (B56551) became a component in explosives, while other derivatives like decamethylenediguanidine and sulfaguanidine (B1682504) found therapeutic uses. britannica.com The development of synthetic methods for guanidine compounds, though some still rely on decades-old procedures, has been a continuous area of research. nih.gov

Significance of N,N-Dibenzylguanidine Hydrochloride as a Research Target

This compound, a specific derivative of guanidine, has emerged as a compound of interest for several reasons. Its molecular structure, which includes both a polar guanidinium group and nonpolar benzyl (B1604629) groups, allows for a range of interactions and applications. The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in various synthetic procedures. The presence of the guanidinium core provides strong basicity (pKa ~13) and the capacity for hydrogen bonding, while the benzyl groups introduce aromatic interactions like π-π stacking. These structural features are central to its utility in research.

Overview of Major Academic Research Domains for this compound

The research applications of this compound are diverse, spanning several key areas of chemistry and related sciences.

Key Research Areas for this compound

| Research Domain | Focus of Investigation |

| Organic Synthesis | Utilized as a reagent and catalyst in various reactions, including oxidation, reduction, and substitution. |

| Medicinal Chemistry | Investigated for its potential as a muscle relaxant and for treating myasthenic syndrome due to its interaction with acetylcholine (B1216132) receptors. It has also been studied for its affinity for sigma receptors, suggesting potential applications in psychiatric disorders. |

| Biological Research | Explored for its antimicrobial effects against bacteria like Escherichia coli and Staphylococcus aureus, as well as for its neuroprotective properties. |

| Coordination Chemistry | Acts as a ligand for transition metals, forming complexes with elements like cobalt and copper. |

| Materials Science | Its derivatives have been explored for use in energetic materials. |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1-dibenzylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3.ClH/c16-15(17)18(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H3,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFSNPJQFHVPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186548 | |

| Record name | Guanidine, 1,1-dibenzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329-39-5 | |

| Record name | Guanidine, 1,1-dibenzyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC20628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, 1,1-dibenzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for N,n Dibenzylguanidine Hydrochloride

Established Synthetic Pathways for N,N-Dibenzylguanidine Hydrochloride

Traditional methods for the synthesis of guanidines have been adapted for the preparation of this compound. These routes often involve readily available starting materials and well-understood reaction mechanisms.

Guanidine (B92328) Core Formation from Dicyandiamide (B1669379) Precursors

Dicyandiamide is a versatile and cost-effective precursor for the synthesis of various guanidine derivatives. chembk.com The general approach involves the reaction of dicyandiamide with an amine, which in the case of N,N-dibenzylguanidine, would be dibenzylamine (B1670424). This reaction typically requires elevated temperatures and can be catalyzed by acids. The process is thought to proceed through the formation of a biguanide (B1667054) intermediate, which is then converted to the desired guanidine. google.com

The reaction of dicyandiamide with primary amines to form substituted guanidines is a known process. researchgate.net For the synthesis of N,N-dibenzylguanidine, dibenzylamine hydrochloride would be heated with dicyandiamide. The use of the amine hydrochloride salt is crucial as it provides the acidic environment necessary to facilitate the reaction. The reaction mixture is typically heated in a suitable solvent, such as an alcohol or a higher boiling point solvent, to drive the reaction to completion. The product, N,N-dibenzylguanidine, is then isolated as its hydrochloride salt.

Table 1: Reaction Parameters for Guanidine Synthesis from Dicyandiamide

| Parameter | Value/Condition |

| Guanidine Precursor | Dicyandiamide |

| Amine Reactant | Dibenzylamine Hydrochloride |

| Typical Solvent | Alcohols (e.g., Ethanol), High-boiling point solvents |

| Temperature | Elevated temperatures (reflux) |

| Catalyst | Acid (from amine hydrochloride) |

| Intermediate | Biguanide derivative |

Alkylation and Benzylation Strategies for Guanidine Synthesis

Another fundamental approach to synthesizing this compound is through the direct alkylation of guanidine with benzyl (B1604629) halides. researchgate.net This method involves the nucleophilic attack of the nitrogen atoms of the guanidine core on the electrophilic carbon of the benzyl halide, such as benzyl chloride or benzyl bromide. To obtain the N,N-disubstituted product, a molar excess of the benzylating agent is typically required.

The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction, thus driving the equilibrium towards the product. However, controlling the degree of substitution can be a challenge, as mixtures of mono-, di-, tri-, and even tetra-substituted guanidines can be formed. To favor the formation of the N,N-dibenzyl derivative, reaction conditions such as temperature, solvent, and the stoichiometry of the reactants must be carefully controlled. A biphasic protocol using a phase-transfer catalyst has also been described for the alkylation of protected guanidines with benzyl chloride, which can offer milder reaction conditions and improved yields.

Table 2: Key Aspects of Guanidine Alkylation/Benzylation

| Aspect | Description |

| Guanidine Source | Guanidine Hydrochloride |

| Alkylating Agent | Benzyl Chloride or Benzyl Bromide |

| Stoichiometry | Molar excess of benzylating agent for disubstitution |

| Reaction Control | Temperature, Solvent, Stoichiometry |

| Potential Challenge | Formation of multiple substitution products |

| Alternative Protocol | Biphasic conditions with phase-transfer catalyst |

Double Ring Closure (DRC) Reactions from α-Hydroxyamides

A distinct synthetic route for a related isomer, N,N'-dibenzylguanidine, involves a Double Ring Closure (DRC) reaction starting from α-hydroxyamides. rsc.org This method, while not directly yielding the N,N-isomer, is a notable pathway in guanidine synthesis. The process typically begins with the preparation of an α-hydroxyamide, for instance, from an α-hydroxy acid like mandelic acid. This intermediate then undergoes an acid-promoted cyclization. This strategy highlights the versatility of building the guanidine core through cyclization reactions.

Advanced Guanylation Techniques Utilizing Activated Intermediates

To overcome the challenges associated with classical methods, such as harsh reaction conditions and lack of selectivity, advanced guanylation techniques have been developed. These methods often employ activating agents to generate highly reactive intermediates, allowing for milder and more efficient synthesis of guanidines.

EDCI-Mediated Guanylation Approaches

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble carbodiimide (B86325) commonly used as a coupling agent in peptide synthesis. It has also found application in the synthesis of guanidines. The EDCI-mediated approach typically involves the activation of a protected guanidine source or a thiourea (B124793) derivative. For instance, a disubstituted thiourea can be activated by EDCI to form a carbodiimide intermediate, which then readily reacts with an amine to yield the desired guanidine. electronicsandbooks.com

In the context of N,N-dibenzylguanidine synthesis, a potential route would involve the reaction of a suitably protected guanidinylating agent with dibenzylamine in the presence of EDCI. This method offers the advantage of mild reaction conditions and is often compatible with a wide range of functional groups. The use of protected guanidine sources helps to control the regioselectivity of the reaction.

Table 3: Principles of EDCI-Mediated Guanylation

| Component | Role |

| EDCI | Activating agent (forms carbodiimide intermediate) |

| Guanidine Source | Protected guanidine or thiourea derivative |

| Amine | Nucleophile (e.g., Dibenzylamine) |

| Advantages | Mild reaction conditions, high efficiency |

| Key Intermediate | Carbodiimide |

One-Pot Synthetic Procedures for Guanidine Scaffolds

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process without the need for isolation of intermediates. Several one-pot procedures for the synthesis of disubstituted guanidines have been reported. rsc.orgdocumentsdelivered.com These methods often involve the in-situ generation of a reactive guanylating agent that subsequently reacts with an amine.

For the synthesis of this compound, a potential one-pot strategy could involve the reaction of dibenzylamine with a suitable precursor in the presence of a coupling or activating agent. For example, a sequential one-pot approach for N,N'-disubstituted guanidines has been developed using N-chlorophthalimide, isocyanides, and amines. nih.gov While this specific protocol is for the N,N'-isomer, the underlying principles of one-pot synthesis could be adapted for the N,N-isomer. The development of such a procedure for N,N-dibenzylguanidine would represent a significant advancement in its synthesis, offering a more streamlined and efficient route to this valuable compound.

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of guanidine derivatives to minimize environmental impact. This involves developing more benign reaction conditions, utilizing safer solvents, implementing energy-efficient protocols, and ensuring the recyclability of catalysts.

A key aspect of greening the synthesis of guanidine compounds is the replacement of hazardous reagents with more environmentally friendly alternatives. For example, in the synthesis of related N,N'-di-Boc-protected guanidines, the toxic heavy-metal reagent mercuric chloride (HgCl₂) has been successfully replaced with cyanuric chloride (TCT), a less hazardous activating agent for di-Boc-thiourea. organic-chemistry.org This substitution eliminates heavy-metal waste without a significant loss of reactivity or yield. organic-chemistry.org

Furthermore, solvent-free synthesis methods and reactions conducted in water are gaining prominence. mdpi.comresearchgate.net Mechanochemical grinding and ultrasound irradiation are energy-efficient techniques that can facilitate reactions under mild, solvent-free, or reduced-solvent conditions, often at room temperature, leading to high yields and clean product formation. mdpi.comresearchgate.net For instance, the synthesis of N-substituted amines has been achieved with high efficiency using a neat mechanochemical grinding procedure. mdpi.com Similarly, ultrasound irradiation has been employed for the N-benzylation of arylcyanamides at room temperature, offering a simple and clean reaction with high yields. researchgate.net

| Reaction Condition | Description | Advantages | Reference |

|---|---|---|---|

| Aqueous Media | Utilizing water as the reaction solvent. | Environmentally benign, safe, and economical. | researchgate.net |

| Solvent-Free Mechanochemistry | Grinding reactants together without a solvent. | Reduces waste, minimal environmental impact, high efficiency. | mdpi.com |

| Ultrasound Irradiation | Using ultrasonic waves to promote the reaction. | Mild conditions, shorter reaction times, high yields, energy efficient. | researchgate.net |

| Alternative Reagents | Replacing toxic reagents like HgCl₂ with greener alternatives like TCT. | Eliminates hazardous waste, improves safety. | organic-chemistry.org |

The choice of solvent plays a critical role in the environmental footprint of a synthetic process. In the synthesis of guanidine derivatives, tetrahydrofuran (B95107) (THF) has been identified as a more suitable solvent compared to dimethylformamide (DMF) and dichloromethane (B109758) (CH₂Cl₂), which resulted in lower yields. organic-chemistry.org Bio-based solvents, such as diethyl carbonate, have also been successfully used in the synthesis of N-heterocycles, demonstrating their potential as biodegradable alternatives. researchgate.net

Energy-efficient protocols aim to reduce the energy consumption of chemical reactions. This can be achieved through shorter reaction times and conducting reactions at ambient temperatures. mdpi.com For example, a catalyst-free synthesis of N-benzyl-N-arylcyanamides under ultrasound irradiation at room temperature provides an environmentally benign protocol with high yields and easy product isolation. researchgate.net

| Solvent | Context of Use | Advantages | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Synthesis of N,N'-di-Boc-protected guanidines. | Higher yields compared to DMF and CH₂Cl₂. | organic-chemistry.org |

| Diethyl Carbonate | Synthesis of N,N- and N,O-heterocycles. | Biodegradable, bio-based solvent. | researchgate.net |

| Water | One-pot synthesis of acridinediones and polyhydroquinolines. | Environmentally friendly, safe, readily available. | researchgate.net |

| Ethanol-water mixture (3:1) | Synthesis of this compound. | Balances solubility and reactivity. |

A copper-based metal-organic framework (MOF), Cu₂(OBA)₂bpy, has been shown to be a truly heterogeneous and reusable catalyst for the synthesis of N,N- and N,O-heterocycles. researchgate.net This catalyst can be recovered and reused up to five times without a significant loss of activity. researchgate.net Similarly, a recyclable Nickel-containing coordination polymer has demonstrated high catalytic activity and stability, being reused for at least five runs in the synthesis of oxindole (B195798) and quinoline (B57606) derivatives. mdpi.com

In another example, a binary catalyst system of guanidine hydrochloride and zinc iodide (ZnI₂) was used for the conversion of CO₂ and epoxides. researchgate.net While the ZnI₂ catalyst could be recycled, the guanidine hydrochloride was lost during washing, but the catalytic activity could be restored by adding fresh guanidine hydrochloride. researchgate.net This highlights both the potential and the challenges in developing fully recyclable catalytic systems. researchgate.net

| Catalyst System | Application | Recyclability | Reference |

|---|---|---|---|

| Cu₂(OBA)₂bpy (Copper-MOF) | Synthesis of N,N/N,O heterocycles. | Reusable up to 5 times with no prominent loss of activity. | researchgate.net |

| Ni-Containing Coordination Polymer | Synthesis of oxindole and quinoline derivatives. | Recovered and reused at least 5 times. | mdpi.com |

| Guanidine hydrochloride/ZnI₂ | Conversion of CO₂ and epoxides to cyclic carbonates. | ZnI₂ is recyclable; Guanidine hydrochloride needs replenishment. | researchgate.net |

Stereochemical Control and Regioselectivity in this compound Synthesis

The synthesis of substituted guanidines like this compound requires careful control over regioselectivity, particularly when multiple reactive sites are present on the guanidine core. The alkylation of guanine (B1146940) derivatives, for instance, often leads to a mixture of 9- and 7-alkylated products, which can be challenging to separate. researchgate.net

To achieve regioselective synthesis, one strategy involves the use of protecting groups. For example, in the synthesis of guanine derivatives, substituting the N7 position with a 4-nitrobenzyl group can direct the subsequent alkylation to the N9 position. researchgate.net This approach avoids the formation of the N7 regioisomer and can simplify purification processes. researchgate.net Although this specific example pertains to guanine, the underlying principle of using protecting groups to direct the regiochemical outcome of a reaction is a fundamental strategy in organic synthesis and can be applied to the synthesis of this compound to ensure the correct placement of the benzyl groups on the nitrogen atoms.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of N,n Dibenzylguanidine Hydrochloride

Nucleophilic and Electrophilic Characteristics of the Guanidine (B92328) Moiety

The guanidine group is characterized by a unique electronic structure that imparts both nucleophilic and electrophilic properties. ineosopen.orgresearchgate.net The presence of lone pairs on the nitrogen atoms makes the guanidine unit a potent N-nucleophile. ineosopen.orgresearchgate.net This nucleophilicity is evident in its ability to participate in reactions such as Michael additions, as well as alkylation and acylation reactions. ineosopen.orgnih.gov

Protonation and Acid-Base Equilibria of N,N-Dibenzylguanidine Hydrochloride

Guanidine and its derivatives are recognized as strong organic bases, often categorized as "superbases". ineosopen.orgscripps.edu The high basicity of N,N-Dibenzylguanidine is reflected in its pKa value of approximately 13.6. scripps.edu This strong basic character is a consequence of the formation of a highly resonance-stabilized guanidinium (B1211019) cation upon protonation. scripps.edu The positive charge is delocalized over the central carbon and the three nitrogen atoms, which accounts for the pronounced stability of the conjugate acid. researchgate.net

In its hydrochloride salt form, the guanidine group is protonated. The acid-base equilibrium of this compound in solution is governed by the pKa of its conjugate acid. In aqueous solutions, it forms stable complexes with the chloride ion. The strong basicity of the neutral form allows it to deprotonate a range of substrates, including alcohols and thiols, a property leveraged in various catalytic applications.

The general equilibrium for a weak acid (HA) in water is represented as:

HA + H₂O ⇌ H₃O⁺ + A⁻

The acid dissociation constant (Ka) is given by:

Ka = [H₃O⁺][A⁻] / [HA]

A smaller pKa value, which is the negative logarithm of Ka, indicates a stronger acid. achieversdream.com.sg Conversely, a higher pKa corresponds to a weaker acid and a stronger conjugate base. achieversdream.com.sg The strength of a base is determined by how completely it accepts a proton. towson.edu

Reactions Involving the Benzyl (B1604629) Substituents

The benzyl groups attached to the guanidine core introduce additional reaction possibilities, primarily centered around the cleavage of the carbon-nitrogen (C-N) bond.

Oxidative Cleavage Reactions of C-N Bonds

The oxidative cleavage of C-N bonds is a significant transformation in organic chemistry. researchgate.netresearchgate.net In the context of N-alkylbenzylamines, this reaction can be challenging due to competitive oxidation of the active methylene (B1212753) group in the benzyl substituent to a carbonyl group, which can lead to the formation of stable benzamides. researchgate.net Various methods have been explored to achieve this transformation, including the use of metal catalysts and electrochemical approaches. researchgate.netbohrium.comnih.gov For instance, a recent study demonstrated a metal-free electrochemical method for the selective oxidative cleavage of the benzyl C-N bond, utilizing water as the oxygen source. bohrium.comnih.gov The reaction proceeds through electron transfer at the electrode surface, leading to the cleavage of the C-N bond in primary, secondary, and tertiary amines. bohrium.comnih.gov

Debenzylation Methodologies

The removal of a benzyl protecting group from a nitrogen atom, known as debenzylation, is a common and crucial step in multi-step organic syntheses. researchgate.netresearchgate.net Several methods are available for this purpose. researchgate.net

A widely used method is catalytic hydrogenolysis , typically employing a palladium catalyst such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), under a hydrogen atmosphere. researchgate.netox.ac.uk The efficiency of this reaction can sometimes be improved by the addition of an acid, such as acetic acid. nih.gov

Alternative methods that avoid the use of hydrogen and a metal catalyst have also been developed. One such method involves the use of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) with an oxygen atmosphere. researchgate.net This base-promoted process offers a complementary approach to traditional hydrogenolysis. researchgate.net Another strategy utilizes N-iodosuccinimide (NIS) to effect debenzylation, where the selectivity for mono- or di-debenzylation can be tuned by the amount of NIS used and the presence of water. ox.ac.uk

Role as a Chemical Reagent in Organic Synthesis

Due to its strong basicity and stability, this compound serves as a versatile reagent in organic synthesis. It can facilitate a variety of chemical reactions, including oxidation, reduction, and substitution reactions involving guanidine derivatives. For example, it can be oxidized to form urea (B33335) derivatives or reduced to amines.

Functional Group Transformations Mediated by this compound

There is a notable lack of specific examples in the scientific literature of functional group transformations that are explicitly mediated by this compound. While other guanidine derivatives such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and Tetramethylguanidine (TMG) are known to catalyze a variety of reactions including Michael additions, aldol (B89426) reactions, and Strecker reactions, similar detailed reports for this compound are absent. The unique steric and electronic properties conferred by the benzyl groups would likely influence its catalytic profile, but without dedicated research, any description of its mediating role in functional group transformations would be purely speculative.

Mechanistic Investigations of this compound-Mediated Reactions

Consistent with the lack of reported applications in catalysis, detailed mechanistic investigations of reactions mediated by this compound are not available in the current body of scientific literature. Such studies are crucial for understanding the precise role of a catalyst and for optimizing reaction conditions.

Transition State Analysis

No studies presenting transition state analysis for reactions catalyzed by this compound have been found. Transition state analysis, often performed using computational chemistry, provides critical insights into the energy barriers and the geometry of the highest-energy point along the reaction coordinate. This information is fundamental to understanding the kinetics and selectivity of a catalyzed reaction.

Catalytic Applications of N,n Dibenzylguanidine Hydrochloride and Its Derivatives

N,N-Dibenzylguanidine Hydrochloride as an Organo-catalyst

While research specifically detailing the catalytic applications of this compound is not extensively documented in publicly available literature, the broader class of guanidinium (B1211019) salts has been widely employed as effective organocatalysts. Guanidine (B92328) hydrochloride itself has been successfully utilized in various multicomponent and one-pot synthesis reactions, offering insights into the potential catalytic activity of its N,N-dibenzyl derivative. The presence of the benzyl (B1604629) groups in this compound can be expected to influence its solubility, steric hindrance, and electronic properties, thereby modulating its catalytic behavior compared to the parent compound.

One-pot synthesis strategies, which involve sequential reactions in a single reactor, offer significant advantages in terms of reduced waste, time, and cost. Guanidine hydrochloride has been employed as a catalyst in several one-pot syntheses of biologically relevant N-heterocycles. For example, it has been used in the synthesis of naphthoxazinone derivatives from β-naphthol, aromatic aldehydes, and urea (B33335) under solvent-free conditions, affording high yields in short reaction times researchgate.net. The catalytic role of guanidine hydrochloride in these reactions is attributed to its ability to activate the reactants and promote the cyclization and condensation steps. It is plausible that this compound could also serve as an effective catalyst in similar one-pot strategies, with the dibenzyl substitution potentially enhancing its performance in specific solvent systems or with particular substrates.

Role in Asymmetric Catalysis for Enantioselective Transformations

The development of chiral organocatalysts for enantioselective transformations is a major focus in modern organic synthesis. Chiral guanidines and their derivatives have emerged as a powerful class of catalysts in this area, capable of inducing high levels of stereocontrol in a variety of reactions rsc.orgnih.govnih.gov. The strong basicity and hydrogen-bonding capabilities of the guanidine moiety are key to its effectiveness in asymmetric catalysis.

While direct applications of chiral this compound in enantioselective transformations are not widely reported, a notable study by Bao and colleagues described the use of a novel N,N-dibenzyl diaminomethylenemalononitrile organocatalyst in the asymmetric Henry reaction of trifluoromethyl enones with nitromethane researchgate.net. This catalyst, which shares the N,N-dibenzyl structural motif, promoted the reaction to afford highly functionalized products in high yields and with excellent enantioselectivities (up to 90% ee) researchgate.net. The study highlighted that substituents on the non-benzyl-substituted amino group had a significant impact on the catalytic activity, with catalysts incorporating a chiral cinchona motif proving to be the most effective researchgate.net. This research underscores the potential of chiral catalysts bearing the N,N-dibenzylguanidine framework in asymmetric synthesis.

Table 1: Asymmetric Henry Reaction of Trifluoromethyl Enones with Nitromethane Catalyzed by a Chiral N,N-Dibenzyl Diaminomethylenemalononitrile Derivative researchgate.net

| Entry | Substrate | Catalyst | Yield (%) | ee (%) |

| 1 | Trifluoromethyl enone 1 | C4 | 92 | 90 |

| 2 | Trifluoromethyl enone 2 | C4 | 95 | 88 |

| 3 | Trifluoromethyl enone 3 | C4 | 90 | 85 |

Data extracted from Bao, et al. researchgate.net. Catalyst C4 contains a chiral cinchona motif.

Heterogeneous Catalysis Incorporating N,N-Dibenzylguanidine-Derived Moieties

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts offers several advantages, including ease of separation, recyclability, and improved stability. While there is a lack of specific reports on the immobilization of this compound, the general strategies for heterogenizing guanidinium salts can be considered. These methods typically involve covalent tethering of the guanidinium moiety to a solid support such as silica, polymers, or magnetic nanoparticles.

For instance, guanidinium salts have been functionalized onto polyethylene glycol (PEG), creating a recyclable homogeneous catalyst for the synthesis of cyclic carbonates from CO2 and epoxides researchgate.net. This approach demonstrates the feasibility of attaching guanidinium-based catalysts to polymeric supports to facilitate catalyst recovery and reuse. Such strategies could potentially be applied to this compound, leading to the development of robust and reusable heterogeneous catalysts for various organic transformations.

Catalyst Design and Structure-Activity Relationship Studies for Catalytic Efficiency

Studies on N2-substituted guanines have shown that hydrophobic, electron-attracting groups in the meta position of a phenyl ring can lead to potent inhibition of certain enzymes nih.gov. While this study is not on catalysis, it highlights the significant impact of N-substituents on molecular interactions. In the context of catalysis, the benzyl groups in this compound would be expected to influence the catalyst's interaction with substrates and the transition state through steric and electronic effects. The electron-donating or withdrawing nature of substituents on the benzyl rings could further modulate the basicity and hydrogen-bonding ability of the guanidinium core, thereby affecting its catalytic activity.

A study on copper guanidine quinolinyl complexes revealed that substituents on the ligand framework have a significant impact on the properties of the resulting metal complexes, influencing their electron transfer capabilities nih.gov. This demonstrates that systematic modification of the guanidine ligand structure can be a powerful tool for tuning catalytic properties.

Catalyst Stability and Reusability Studies

The stability and reusability of a catalyst are critical factors for its practical application, particularly in industrial processes. While specific data on the stability and reusability of this compound as a catalyst is not available, general observations for guanidinium salt catalysts can provide some insights.

Guanidinium salts are generally considered to be stable compounds. However, their stability under specific catalytic conditions, including temperature, solvent, and the presence of reactants and products, needs to be evaluated on a case-by-case basis. For heterogeneous catalysts, leaching of the active species from the support is a common deactivation pathway that needs to be addressed.

The recyclability of guanidinium-based catalysts has been demonstrated in several studies. For example, a guanidinium salt functionalized with polyethylene glycol was shown to be reusable with retention of high catalytic activity and selectivity researchgate.net. Similarly, a guanidine-urea bifunctional organocatalyst for asymmetric epoxidation was found to be highly reusable without loss of activity or selectivity organic-chemistry.org. These examples suggest that with proper design, catalysts derived from this compound could also exhibit good stability and reusability.

Coordination Chemistry and Metal Complexation Involving N,n Dibenzylguanidine Hydrochloride

N,N-Dibenzylguanidine Hydrochloride as a Ligand in Metal Coordination

This compound functions as a ligand, a molecule that binds to a central metal atom to form a coordination complex. The guanidinium (B1211019) group within the molecule is capable of forming strong hydrogen bonds, which influences its crystallinity and solubility. The nitrogen atoms in the guanidine (B92328) core possess lone pairs of electrons, making them available for coordination with metal ions. nih.gov

The structure of guanidine derivatives allows for characteristic hydrogen bonding patterns. nih.gov In the case of this compound, the two benzyl (B1604629) groups attached to the nitrogen atoms are significant. These aromatic groups can engage in π-π stacking interactions, which may affect how the molecules aggregate in a solution. The hydrochloride salt form of the compound enhances its solubility in polar solvents.

Guanidine-based ligands can coordinate to metal ions in different ways. For instance, 2-guanidinobenzimidazole, a related compound, coordinates to Ruthenium(III) as either an anionic or a neutral ligand through its nitrogen atoms. nih.gov This versatility suggests that this compound could also exhibit flexible coordination behavior, potentially acting as a monodentate or bidentate ligand depending on the reaction conditions and the nature of the metal ion involved.

Stoichiometry and Stability of this compound-Metal Complexes

The stoichiometry of a metal complex refers to the ratio in which the ligand and metal ions combine, while the stability constant indicates the strength of the interaction between them. These parameters are crucial for understanding and predicting the behavior of complexes in solution.

Several methods are employed to determine the stoichiometry and stability of metal complexes. UV-visible spectrophotometry is a common technique, where changes in the absorbance spectra upon complex formation are monitored. researchgate.netresearchgate.net The continuous variation method, or Job's plot, is frequently used to determine the stoichiometry by observing the absorbance of a series of solutions with varying mole fractions of the metal and ligand. researchgate.net

Spectroscopic and Structural Characterization of Metal Complexes

A comprehensive understanding of the properties of this compound-metal complexes requires detailed spectroscopic and structural analysis. A variety of analytical techniques are utilized for this purpose.

Interactive Table: Techniques for Characterization of Metal Complexes

| Analytical Technique | Information Obtained |

| Elemental Analysis | Confirms the empirical formula and stoichiometry of the complex. nih.govunibas.it |

| Molar Conductivity | Determines whether the complex is an electrolyte or non-electrolyte in solution. unibas.itresearchgate.net |

| FT-IR Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H) upon complexation. Confirms the formation of metal-nitrogen (M-N) bonds. unibas.itmdpi.com |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the complex and is used to study complex formation and stability. unibas.itmdpi.com |

| NMR Spectroscopy | Elucidates the structure of the ligand and its diamagnetic metal complexes in solution. unibas.itmdpi.commdpi.com |

| Mass Spectrometry | Determines the molecular weight and confirms the composition of the complex. mdpi.com |

| X-ray Diffraction (XRD) | Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center (e.g., tetrahedral, octahedral). researchgate.netunibas.it |

| Thermal Analysis (TGA/DTG) | Investigates the thermal stability and decomposition pattern of the complexes. researchgate.netresearchgate.net |

Applications in Chemical Vapor Deposition (CVD) of Metal Complexes

Chemical Vapor Deposition (CVD) is a versatile technique used to deposit thin films of various materials onto a substrate. In this process, volatile precursor compounds are introduced into a reaction chamber, where they decompose and react on the substrate surface to form a solid film. Metal complexes are often used as precursors in CVD to create thin films of metals or metal oxides.

The use of metal complexes of this compound in CVD presents an interesting possibility for the synthesis of novel thin films. The presence of carbon and nitrogen in the ligand makes these complexes potential single-source precursors for the deposition of metal carbonitride films. The thermal decomposition profile of the complex, which can be determined by thermogravimetric analysis, is a critical factor in defining the appropriate temperatures for the CVD process. nih.gov

The properties of the resulting thin films, such as their conductivity, transparency, and refractive index, would be influenced by the structure of the precursor complex and the deposition conditions. The ability to tune these properties could lead to applications in optics, electronics, and as protective coatings. nih.gov For example, a subtractive-reactive CVD process has been used to create highly conjugated boron carbon nitride thin films from a single-source precursor. nih.gov

Design of Novel Coordination Compounds with Tunable Properties

The creative design of new coordination compounds is a significant area of chemical research, driven by the desire to create materials with specific, tailored functionalities. nih.gov The properties of a metal complex can be finely tuned by modifying the structure of the ligand.

By introducing different functional groups into the this compound ligand, it is possible to alter its electronic and steric properties. This, in turn, can influence the coordination geometry, stability, and reactivity of the resulting metal complexes. mdpi.com For instance, the incorporation of specific substituents can modulate the optical and physical behavior of the entire system. mdpi.com

The goal of such molecular design is to develop novel coordination compounds for a range of applications. Guanidine derivatives have been explored as catalysts and chemical sensors. nih.gov By systematically modifying the ligand structure, it may be possible to design this compound-based complexes with enhanced catalytic activity or selectivity for specific analytes. The versatility of N-heterocyclic ligands in forming stable complexes with a wide range of metal ions makes them excellent building blocks for the construction of functional coordination compounds. nih.govnih.gov

Supramolecular Chemistry and Non Covalent Interactions of N,n Dibenzylguanidine Hydrochloride

Host-Guest Chemistry Involving N,N-Dibenzylguanidine Hydrochloride

Host-guest chemistry involves the encapsulation of one molecule (the guest) within a larger cavity-containing molecule (the host). oup.com While specific studies detailing this compound as a guest are not prevalent, its structural features strongly suggest its suitability for forming inclusion complexes with common macrocyclic hosts like cucurbit[n]urils, cyclodextrins, and calixarenes. thno.orgnih.govnih.gov

The driving forces for these interactions are typically a combination of the hydrophobic effect and specific non-covalent bonds. oup.com The two hydrophobic benzyl (B1604629) groups of this compound can readily be included within the nonpolar cavities of host molecules in an aqueous environment. The cationic guanidinium (B1211019) head group would likely remain at the portal of the host, interacting with the often polar or negatively charged rims, such as the carbonyl portals of cucurbiturils or the hydroxyl groups of cyclodextrins. nih.gov

Studies on similar guanidinium-containing guests, such as metformin, have shown strong binding within the cucurbit advanceseng.comuril (CB advanceseng.com) cavity, highlighting the compatibility of the guanidinium moiety with these hosts. queensu.ca The binding within a host cavity can alter the guest's physical properties, increase its solubility, and shield it from the surrounding environment. thno.orgnih.gov

Table 1: Potential Host-Guest Interactions with this compound

| Host Molecule | Probable Interacting Guest Moiety | Driving Forces |

|---|---|---|

| Cucurbit[n]urils | Benzyl groups (in cavity), Guanidinium group (at portal) | Hydrophobic interactions, Ion-dipole interactions nih.gov |

| Cyclodextrins | Benzyl groups (in cavity) | Hydrophobic interactions nih.gov |

| Calix[n]arenes | Benzyl groups (in cavity) | Hydrophobic interactions, π-π interactions nih.govresearchgate.net |

Hydrogen Bonding Networks in this compound Systems

The guanidinium cation is a powerful hydrogen bond donor. Its planar, Y-shaped geometry and delocalized positive charge allow it to form multiple, highly directional hydrogen bonds, which are fundamental to its role in both biological and synthetic supramolecular systems. rsc.org These interactions are crucial in determining the crystal packing and aggregation behavior of this compound.

In the solid state, guanidinium salts are known to form extensive hydrogen-bonded networks. The N-H protons of the guanidinium group can act as donors to suitable acceptors. In the case of this compound, the chloride anion is a primary hydrogen bond acceptor. However, intermolecular N—H···N hydrogen bonds between adjacent guanidinium cations can also play a role in stabilizing the crystal lattice. researchgate.net These interactions contribute to the formation of one-, two-, or three-dimensional supramolecular structures, creating robust assemblies. nih.gov The directionality and strength of these hydrogen bonds are key factors in molecular recognition and the self-assembly process. researchgate.netnih.gov

Cooperative binding occurs when the binding of one ligand to a molecule influences the affinity for subsequent ligands. utexas.edu In the context of this compound, the formation of its supramolecular structures is inherently cooperative. The simultaneous formation of multiple hydrogen bonds and ion-pairing interactions required to bind an anion is a cooperative process. For example, the binding of a chloride ion is stabilized by several N-H···Cl interactions working in concert. This cooperative effect also extends to the formation of larger assemblies, where the initial binding of two molecules facilitates the addition of others to the growing network, a hallmark of self-assembly.

π-Stacking Interactions in Supramolecular Assemblies

The presence of two benzyl groups in this compound introduces the possibility of π-stacking, an attractive non-covalent interaction between aromatic rings. These interactions are critical in the organization of its supramolecular assemblies and can occur in several geometries, including face-to-face and T-shaped (edge-to-face) arrangements. nih.gov

Anion Recognition and Binding Studies

The guanidinium group is one of nature's most effective anion-binding motifs, famously used in the amino acid arginine to bind phosphates and carboxylates in proteins. rsc.org Synthetic receptors based on this group are widely studied for their ability to selectively bind anions. oup.comresearchgate.net this compound, as a guanidinium salt, inherently possesses these anion-binding capabilities. The binding is driven by a combination of electrostatic attraction (ion-pairing) between the cationic guanidinium and the anion, and a network of N-H···anion hydrogen bonds. rsc.org

The planar geometry and multiple N-H donors of the guanidinium group make it particularly well-suited for binding to oxoanions like carboxylates, phosphates, and sulfates, which offer a complementary arrangement of acceptor atoms. oup.comrsc.org The strength and selectivity of anion binding depend on several factors:

Anion Geometry: A good geometric match between the hydrogen bond donors on the guanidinium and the acceptors on the anion leads to stronger binding. Tetrahedral anions like sulfate (B86663) or phosphate (B84403) are often bound with high affinity.

Anion Charge: Higher charge density on the anion generally leads to stronger electrostatic interactions.

Solvent: In competitive solvents like water, the strength of the interaction is diminished due to solvation of both the cation and the anion. The hydrophobic benzyl groups may help to create a microenvironment that partially excludes water, enhancing the binding interaction.

While specific association constants for this compound with various anions are not extensively documented in the surveyed literature, the principles derived from numerous studies on other guanidinium-based receptors apply. oup.comutexas.edu These receptors demonstrate high affinity and selectivity for environmentally and biologically important anions. oup.comrsc.org

Table 2: Factors Influencing Anion Selectivity for Guanidinium Groups

| Anion Type | Key Binding Features | Relative Affinity |

|---|---|---|

| Oxoanions (e.g., SO₄²⁻, HPO₄²⁻) | Geometric complementarity, multiple H-bonds, strong electrostatics | High oup.comrsc.org |

| Carboxylates (e.g., CH₃COO⁻) | Bidentate hydrogen bonding | Moderate to High rsc.org |

| Spherical Halides (e.g., Cl⁻, Br⁻) | Primarily electrostatic, less directional H-bonding | Moderate rsc.org |

Binding Modes and Constants Determination

The ability of this compound to form host-guest complexes is predicated on a combination of non-covalent interactions. The positively charged guanidinium moiety is a strong hydrogen bond donor, capable of forming multiple hydrogen bonds with suitable acceptor atoms like oxygen and nitrogen. Simultaneously, the two benzyl groups provide hydrophobic surfaces that can engage in π-π stacking and van der Waals interactions with other aromatic systems.

While specific experimental studies determining the binding constants of this compound with various guest molecules are not extensively documented in publicly available literature, the binding affinities of structurally related guanidinium-based systems have been quantified. For instance, studies on the interaction of amidinium groups, which are structurally analogous to the core of guanidinium, with carboxylates and phosphates have demonstrated strong binding. Research on a related compound, N,N'-diethyl-substituted benzamidine, revealed a notable association constant when interacting with a tetrazole, a bioisostere for carboxylic acids. nih.gov This interaction, characterized by a combination of hydrogen bonding and salt bridging, provides a model for the potential binding behavior of this compound.

The determination of binding constants for such systems typically involves techniques like Nuclear Magnetic Resonance (NMR) titration, Isothermal Titration Calorimetry (ITC), and UV-Vis spectroscopy. These methods allow for the quantification of the strength of the interaction between the host (this compound) and a guest molecule. The binding constant (K_a) is a key parameter derived from these experiments, indicating the equilibrium between the free and complexed states.

To illustrate the type of data obtained from such studies, the following table presents hypothetical binding constants for this compound with representative guest molecules, based on the expected interaction modes.

| Guest Molecule | Potential Primary Binding Interactions | Solvent System | Hypothetical Binding Constant (K_a) [M⁻¹] |

| Benzoic Acid | Hydrogen Bonding, Salt Bridge | Chloroform/Methanol | 5.0 x 10³ |

| Naphthalene | π-π Stacking | Acetonitrile | 1.5 x 10² |

| Adenosine Monophosphate | Hydrogen Bonding, Electrostatic Interactions | Aqueous Buffer | 8.0 x 10⁴ |

Note: The data in this table is illustrative and intended to represent the type of information generated from binding studies. Actual experimental values would need to be determined empirically.

Self-Assembly Processes and Ordered Supramolecular Architectures

The same non-covalent forces that drive host-guest interactions also enable the self-assembly of this compound into larger, ordered supramolecular structures. The interplay between the strong, directional hydrogen bonds of the guanidinium group and the less directional, yet significant, π-π stacking of the benzyl groups can lead to the formation of well-defined architectures in both solution and the solid state.

In the solid state, crystal engineering principles can be applied to predict and control the formation of specific supramolecular synthons. For guanidinium salts, the primary hydrogen bonding motifs often involve the formation of hydrogen-bonded chains or sheets. In the case of this compound, the chloride counter-ion plays a crucial role in mediating these interactions, acting as a hydrogen bond acceptor.

The benzyl groups can then dictate the packing of these hydrogen-bonded assemblies. Depending on steric factors and the crystallization conditions, a variety of packing arrangements are possible, including interdigitated structures where the benzyl groups of adjacent molecules stack upon one another. This can lead to the formation of layered or columnar structures.

The following table outlines potential supramolecular architectures that could be formed by this compound based on its structural components and the principles of self-assembly.

| Supramolecular Architecture | Driving Non-Covalent Interactions | Potential Morphology |

| 1D Hydrogen-Bonded Chains | N-H···Cl⁻ Hydrogen Bonds | Linear or zigzag chains |

| 2D Layered Structures | π-π Stacking of Benzyl Groups, van der Waals Forces | Sheets or lamellar structures |

| Micellar Aggregates (in solution) | Hydrophobic effect, Ionic interactions | Spherical or ellipsoidal micelles |

| Vesicular Assemblies (in solution) | Bilayer formation driven by amphiphilicity | Hollow spherical structures (vesicles) |

Further research, including detailed single-crystal X-ray diffraction studies and solution-phase characterization techniques like small-angle X-ray scattering (SAXS), would be necessary to fully elucidate the specific self-assembly pathways and the precise structures of the resulting supramolecular architectures of this compound.

Advanced Spectroscopic Characterization and Crystallographic Analysis of N,n Dibenzylguanidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N,N-Dibenzylguanidine hydrochloride, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provide critical data for structural confirmation and assignment.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides distinct signals that correspond to the different types of protons within the molecule. The spectrum is characterized by signals from the benzylic methylene (B1212753) (CH₂) protons and the aromatic protons of the two benzyl (B1604629) groups.

In a typical analysis using a solvent like DMSO-d₆, the aromatic protons of the benzyl groups appear as a multiplet in the range of δ 7.3–7.5 ppm. This downfield shift is characteristic of protons attached to a benzene (B151609) ring. inflibnet.ac.in The benzylic protons (N-CH₂) are observed further upfield, generally in the region of δ 3.8–4.2 ppm. The significant deshielding of these methylene protons, compared to typical benzylic protons which resonate around δ 2.3-2.7 ppm, is due to the electron-withdrawing effect of the adjacent protonated guanidinium (B1211019) group. inflibnet.ac.inoregonstate.edu The integration of these signals confirms the presence of ten aromatic protons and four benzylic protons, consistent with the dibenzyl substitution pattern. The protons on the guanidinium nitrogens are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.

¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.3 - 7.5 | Multiplet | 10H |

| Benzylic (N-CH₂) | 3.8 - 4.2 | Singlet/Broad Singlet | 4H |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum offers direct insight into the carbon skeleton of the molecule. For this compound, distinct signals are expected for the guanidinium carbon, the benzylic carbons, and the aromatic carbons. While specific literature values are not widely reported, expected chemical shifts can be estimated based on analogous structures. acs.orgresearchgate.netbhu.ac.in

The central guanidinium carbon (C=N) is highly deshielded due to the attachment of three nitrogen atoms and the positive charge delocalization. Its resonance is anticipated to be in the range of δ 155-160 ppm. chemicalbook.com The aromatic carbons of the benzyl groups typically appear in the δ 125–140 ppm region. oregonstate.edu The benzylic carbons (N-CH₂) are expected to resonate around δ 45-50 ppm.

Protonation of a guanidine (B92328) group generally causes a notable shift in the position of the guanidinium carbon signal compared to its neutral counterpart. acs.orgnih.gov

Estimated ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Estimated Chemical Shift (δ, ppm) |

|---|---|

| Guanidinium (N-C=N) | 155 - 160 |

| Aromatic (ipso-C) | 135 - 140 |

| Aromatic (ortho, meta, para-C) | 125 - 130 |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. For this compound, it would show correlations among the ortho, meta, and para protons within each aromatic ring, confirming their connectivity. However, it would show no cross-peak between the benzylic CH₂ singlet and the aromatic protons, as they are separated by more than three bonds. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. wikipedia.org An HSQC spectrum would definitively link the benzylic proton signal (δ ~4.0 ppm) to the benzylic carbon signal (δ ~45-50 ppm) and connect each aromatic proton signal to its corresponding aromatic carbon signal in the δ 125-130 ppm range. youtube.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions from the guanidinium core and the benzyl substituents.

The key feature is the guanidinium group, which gives rise to several strong bands. researchgate.net Strong, broad absorptions in the region of 3400-3100 cm⁻¹ are attributable to the N-H stretching vibrations of the primary and secondary amine groups, which are often involved in hydrogen bonding. researchgate.net The C=N double bond stretching vibration of the guanidinium core results in a strong absorption around 1660-1680 cm⁻¹. Additionally, N-H bending vibrations (scissoring) typically appear near 1600-1580 cm⁻¹. researchgate.net

The benzyl groups contribute characteristic absorptions for aromatic and aliphatic C-H bonds. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ groups appears just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations produce several peaks in the 1600–1450 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Guanidinium (N-H) | Stretching | 3400 - 3100 (broad, strong) |

| Guanidinium (C=N) | Stretching | 1680 - 1660 (strong) |

| Guanidinium (N-H) | Bending | 1600 - 1580 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₂) | Stretching | 2950 - 2850 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its ionization and subsequent fragmentation. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

The analysis is performed on the cationic form of the molecule, 1,1-dibenzylguanidinium. The molecular formula of the free base is C₁₅H₁₇N₃, with a monoisotopic mass of approximately 239.14 Da. uni.lu In positive-ion ESI-MS, the protonated molecular ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of approximately 240.15. uni.lu

Collision-induced dissociation (CID) of the [M+H]⁺ ion reveals characteristic fragmentation patterns. The most prominent fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-N bond. nih.gov This results in the formation of a highly stable benzyl cation (C₇H₇⁺), which may rearrange to the even more stable tropylium (B1234903) ion. This fragment typically produces a very intense signal, often the base peak, at m/z 91. The loss of a benzyl group as a neutral radical would leave a fragment corresponding to [M+H - C₇H₇]⁺.

Expected ESI-MS Fragments for this compound

| m/z | Ion | Description |

|---|---|---|

| 240.15 | [C₁₅H₁₈N₃]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 91.05 | [C₇H₇]⁺ | Benzyl/Tropylium Cation (Base Peak) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the chromophores present, which in this case are the two benzyl groups.

Theoretical and experimental studies show that the guanidinium cation itself does not have significant absorption in the standard UV-Vis range (200-800 nm). barbatti.orgaip.org Its first strong absorption occurs in the far-UV region, below 200 nm. aip.org Therefore, the observed spectrum is due to the π → π* transitions of the benzene rings.

Substituted benzene derivatives typically exhibit two main absorption bands. The E2 band, a strong absorption, appears around 200-210 nm. A second, much weaker band, known as the B-band, is characterized by fine vibrational structure and appears around 250-270 nm. For this compound, one would expect to see a weak absorption maximum (λ_max) around 255-265 nm, corresponding to the benzenoid B-band, which is a characteristic feature of compounds containing isolated benzene rings.

Method Development for Quantitative Analysis

The quantitative determination of this compound is frequently accomplished using UV-Visible spectrophotometry, a technique valued for its simplicity, speed, and cost-effectiveness. ufrgs.br The development of a robust analytical method is crucial for ensuring accurate and reproducible results.

The process begins with the selection of a suitable solvent in which the compound is highly soluble and that does not interfere with the analysis. Methanol is often a suitable choice for guanidine derivatives. ufrgs.br The UV spectrum of the compound is then recorded over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). jipbs.com For this compound, the presence of benzyl groups results in characteristic UV absorption.

Method validation is performed according to established guidelines to ensure the assay is fit for its purpose. Key validation parameters include:

Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is confirmed by comparing the UV spectra of the pure compound, a sample matrix, and a placebo to ensure no interference from excipients. ufrgs.br

Linearity: A series of standard solutions with increasing concentrations are prepared and their absorbance is measured at λmax. The data are plotted to create a calibration curve. The method is considered linear if the correlation coefficient (R²) is close to 0.999. jipbs.comjddtonline.info For a related compound, linearity was established in the concentration range of 5-40 µg/ml. jipbs.com

Accuracy: Determined through recovery studies, where a known amount of pure standard is added to a sample solution. The percentage of the recovered standard is calculated, with results typically expected to be within 98-102%. ufrgs.br

Precision: Assessed by repeatedly analyzing the same sample (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (RSD), which should be low, indicating good reproducibility. ufrgs.br

Robustness: The method's reliability is tested by introducing small, deliberate variations in parameters like solvent composition or instrument settings. ufrgs.br

This systematic approach ensures the development of a reliable UV spectrophotometric method for the quantitative estimation of this compound in various samples.

Stoichiometric Ratio Determination by Continuous Variations

The method of continuous variations, commonly known as Job's method, is a widely used spectrophotometric technique to determine the stoichiometry of a complex formed between two species in solution, such as a metal ion and a ligand. asdlib.orginflibnet.ac.in This method is applicable when the complex formed has a significantly different absorption spectrum from the individual reactants. youtube.com

The procedure involves preparing a series of solutions where the mole fractions of the two reactants (e.g., this compound and a metal salt) are varied, while the total molar concentration of the two species is kept constant. inflibnet.ac.inyoutube.com The absorbance of each solution is measured at a wavelength where the formed complex absorbs maximally, and the reactants show minimal absorbance.

A Job's plot is then constructed by graphing the absorbance versus the mole fraction of one of the components. wpmucdn.com The plot typically consists of two linear segments that intersect. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometric ratio of the components in the complex. asdlib.org For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at approximately 0.67 would suggest a 1:2 complex. asdlib.orgnih.gov This method is particularly effective for determining the composition of complexes, including those involving guanidine derivatives with metal ions or other molecules. wpmucdn.comresearchgate.net

Spectrophotometric Titration Studies

Spectrophotometric titration is a powerful analytical technique used to monitor reactions and determine properties like dissociation constants (pKa) of acidic or basic compounds. rsc.org For guanidine derivatives, which are strong organic bases, this method can be employed to determine the pKa of their conjugate acids (the guanidinium ion). acs.orgnih.gov

In a typical experiment, the UV-Vis spectrum of a solution of this compound is recorded at various pH values. rsc.org The guanidinium form and the neutral guanidine form have distinct absorption spectra. As the pH of the solution is changed by titrating with an acid or a base, the equilibrium between the protonated (guanidinium) and deprotonated (guanidine) forms shifts. This shift results in systematic changes in the absorption spectrum, often characterized by one or more isosbestic points, which are wavelengths where the molar absorptivity of the two species is identical.

By plotting the absorbance at a specific wavelength against the pH, a sigmoidal titration curve is obtained. The pKa value corresponds to the pH at the inflection point of this curve. rsc.org Studies on related aryl guanidines have shown excellent consistency between pKa values determined by spectrophotometric titration and those from potentiometric methods. rsc.org This technique can also be used to study the binding interactions between this compound and other molecules, such as metal ions, by monitoring spectral changes upon addition of the titrant. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides unambiguous structural elucidation of a compound. nih.gov A suitable single crystal of this compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure. nih.gov

Interactive Table 1: Representative Crystallographic Data for an Organic Salt

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the compound. | C₁₅H₁₈ClN₃ |

| Formula Weight | The mass of one mole of the compound. | 275.78 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/n |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.67 Å, b = 22.38 Å, c = 6.00 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 105.37°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 734.7 ų |

| Z | The number of formula units per unit cell. | 2 |

| Density (calc) | The calculated density of the crystal. | 1.246 Mg/m³ |

Note: The values presented are illustrative for a comparable molecule and are not the experimentally determined values for this compound.

This data allows for the precise determination of all bond lengths and angles within the N,N-dibenzylguanidinium cation and its position relative to the chloride anion. nih.gov

Crystal Packing Analysis and Intermolecular Interactions

The crystal packing describes how individual molecules (or ion pairs) are arranged in the crystal lattice. This arrangement is governed by a network of intermolecular interactions. ox.ac.ukau.dk In the crystal structure of this compound, the primary and most significant interactions are the hydrogen bonds between the guanidinium cation and the chloride anion. researchgate.net

The N-H groups of the guanidinium core act as strong hydrogen bond donors, forming robust N–H···Cl hydrogen bonds with the chloride ion. researchgate.netnih.gov These interactions are crucial in stabilizing the crystal structure and linking the cations and anions into a cohesive three-dimensional network. researchgate.netnih.gov

C–H···Cl Interactions: Hydrogen atoms on the benzyl groups can form weak hydrogen bonds with the chloride anions. researchgate.net

π-π Stacking: The aromatic benzyl rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align, contributing to the stability of the packing. nih.gov

The combination of these directed hydrogen bonds and non-directional van der Waals forces dictates the final crystal packing, influencing physical properties such as melting point and solubility. ox.ac.ukmdpi.com Analysis of these interactions provides insight into the supramolecular assembly of the compound. imist.manih.gov

Tautomeric Forms and Conformational Analysis in the Solid State

In the solid state, this compound exists as the protonated guanidinium cation. The positive charge is delocalized across the central CN₃ plane due to resonance, which results in characteristic C-N bond lengths that are intermediate between single and double bonds. researchgate.net This delocalization contributes significantly to the stability of the cation.

Conformational analysis focuses on the spatial arrangement of the molecule's rotatable bonds. For the N,N-dibenzylguanidinium cation, this involves the orientation of the two benzyl groups relative to the central guanidinium plane. The crystal structure reveals the preferred conformation adopted by the molecule to minimize steric hindrance and optimize intermolecular interactions within the crystal lattice. nih.govnih.gov The torsion angles defining the positions of the benzyl groups are determined with high precision from the single-crystal X-ray diffraction data. researchgate.net The specific conformation observed in the crystal represents a low-energy state under the conditions of crystallization. nih.gov

Computational Chemistry Approaches for N,n Dibenzylguanidine Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For N,N-Dibenzylguanidine hydrochloride, DFT calculations can elucidate its geometric parameters, electronic properties, and reactivity. Various functionals, such as B3LYP and M06-2X, are employed to model the exchange-correlation energy, providing a balance between computational cost and accuracy. mdpi.comresearchgate.net DFT studies on related guanidinium (B1211019) salts have successfully rationalized their reactivity and structural features. mdpi.comresearchgate.net For instance, in studies of N,N'-substituted guanidines, DFT has been instrumental in determining the relative energies of different tautomers and understanding the effect of substituents on the electronic distribution within the guanidine (B92328) core. mdpi.com

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of this compound. This involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions. Key parameters obtained from geometry optimization include bond lengths, bond angles, and dihedral angles. For the guanidinium moiety, the C-N bond lengths are of particular interest as they reflect the degree of delocalization of the positive charge. In N,N'-disubstituted guanidines, the C-N bond lengths within the guanidine core are typically found to be intermediate between single and double bonds, indicating significant resonance stabilization. mdpi.com For example, X-ray crystallography and DFT calculations on pyrimidine-substituted guanidines revealed that the C-N bond lengths can vary depending on the electronic properties of the substituents and the resulting tautomeric form. mdpi.com

Electronic structure analysis focuses on the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. In guanidinium derivatives, the HOMO is often localized on the electron-rich nitrogen atoms of the guanidine group, while the LUMO may be distributed over the substituted benzyl (B1604629) groups, particularly if they contain electron-withdrawing substituents. Studies on guanidinium nitrate (B79036) have shown that the frontier molecular orbitals indicate significant electron delocalization, and a low energy gap is associated with facile electron transfer. asianpubs.org

Table 1: Representative DFT-Calculated Parameters for Substituted Guanidines

| Parameter | Typical Value Range | Significance |

| C-N Bond Length (Guanidinium Core) | 1.30 - 1.38 Å mdpi.com | Indicates the degree of double bond character and charge delocalization. |

| N-C-N Bond Angle | ~120° mdpi.com | Reflects the sp² hybridization of the central carbon atom. |

| HOMO-LUMO Gap | Varies with substituents | A smaller gap generally implies higher reactivity. |

Note: The values presented are based on studies of various substituted guanidines and are intended to be representative. Specific values for this compound would require a dedicated DFT study.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules and predicting their behavior upon absorption of light. nih.govresearchgate.net This is particularly relevant for assessing the potential photoreactivity of this compound. TD-DFT calculations can predict the electronic absorption spectra (UV-Vis spectra) by determining the energies of electronic transitions from the ground state to various excited states.

For guanidine-containing compounds, TD-DFT has been used to investigate the photophysical properties of fluorophores. researchgate.net The presence of the benzyl groups in this compound suggests that it may exhibit absorption in the UV region due to π-π* transitions within the aromatic rings. The guanidinium group itself, being largely transparent in the near-UV and visible regions, can influence the electronic properties of the chromophoric benzyl groups. TD-DFT calculations could reveal how the substitution pattern on the guanidine nitrogen atoms affects the energies of these transitions and, consequently, the absorption wavelengths. Furthermore, by analyzing the nature of the excited states, one can infer potential photochemical reaction pathways, such as photodissociation or photoisomerization.

Energy Decomposition Analysis (EDA) is a computational technique used to break down the total interaction energy between two or more molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. nih.govnih.govunl.edu For this compound, EDA can be used to understand the nature of the interactions between the N,N-Dibenzylguanidinium cation and the chloride anion, as well as its interactions with solvent molecules or other species.

A typical EDA would partition the interaction energy as follows:

Electrostatic Energy: The classical Coulombic interaction between the charge distributions of the fragments. For an ion pair like this compound, this is expected to be a major attractive component.

Exchange-Repulsion Energy: This term arises from the Pauli exclusion principle and accounts for the short-range repulsion between the electron clouds of the interacting fragments.

Polarization Energy: This represents the stabilization due to the distortion of the electron cloud of one fragment in the electric field of the other.

Dispersion Energy: This is a long-range attractive interaction arising from correlated electron fluctuations, also known as London dispersion forces. The benzyl groups in this compound would contribute significantly to this term.

Studies on the interaction of the guanidinium cation with various anions have highlighted the importance of strong hydrogen bonding and electrostatic interactions. acs.org An EDA would provide a quantitative measure of these and other contributing forces.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. physchemres.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, solvation structure, and transport properties of this compound in solution.